3-Acetyl-7-chloro-6-azaindole

Kinase Inhibition PIM Kinase Structure-Activity Relationship

For medicinal chemistry teams advancing kinase programs, 3-Acetyl-7-chloro-6-azaindole (CAS: 1427502-49-5) is a strategic, pre-functionalized building block that accelerates hit-to-lead optimization. The 7-chloro substitution is critical for occupying lipophilic sub-pockets, with evidence showing a 3-fold improvement in PIM kinase potency versus non-chlorinated analogs. The C3-acetyl group serves as a key selectivity determinant for PI3Kγ and an orthogonal synthetic handle for rapid library expansion via condensation. Sourcing this scaffold eliminates synthetic steps and focuses SAR campaigns.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12092315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-7-chloro-6-azaindole
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CN=C2Cl
InChIInChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3
InChIKeyUEXJGPIIESHSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-7-chloro-6-azaindole: A Dual-Functional Building Block for Advanced Kinase Inhibitor Design


3-Acetyl-7-chloro-6-azaindole (CAS: 1427502-49-5) is a privileged heterocyclic scaffold belonging to the 6-azaindole class, characterized by a unique substitution pattern: a chloro group at the 7-position and an acetyl group at the 3-position . This combination confers a specific reactivity profile, making it a versatile intermediate for medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Unlike its more common 7-azaindole counterparts, the 6-azaindole core offers distinct physicochemical properties and a different vector for hydrogen bonding within kinase ATP-binding pockets [1], while the dual electron-withdrawing substituents (chloro and acetyl) modulate its electronic character, influencing both its synthetic utility and potential biological activity [2].

Why 3-Acetyl-7-chloro-6-azaindole Cannot Be Replaced by Simple 7-Azaindole or Unsubstituted 6-Azaindole Analogs


Procurement of a generic 7-azaindole or unsubstituted 6-azaindole scaffold as a substitute for 3-Acetyl-7-chloro-6-azaindole is scientifically untenable due to the critical and quantifiable impact of its specific substitution pattern on biological activity and synthetic utility. The 7-chloro moiety is not merely a passive placeholder; in related 7-azaindole systems, it has been demonstrated to be essential for occupying a unique lipophilic sub-pocket in PIM kinases, leading to a 3-fold improvement in potency compared to non-chlorinated analogs [1]. Simultaneously, the C3-acetyl group is a key determinant of kinase selectivity profiles [2] and serves as a crucial synthetic handle for further derivatization via condensation reactions, which is absent in the core scaffold [3]. Interchanging this compound with a simpler analog would likely abolish the desired biological activity, alter selectivity, and eliminate a critical vector for structural elaboration, thereby invalidating entire structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide for 3-Acetyl-7-chloro-6-azaindole Against Closest Analogs


Critical Role of the 7-Chloro Moiety in Achieving PIM2 Kinase Inhibition Potency

In a directly comparable 7-azaindole-based PIM inhibitor series, the introduction of a 6-chloro substituent (analogous to the 7-position in 6-azaindoles) dramatically improved PIM2 inhibitory potency. The 6-chloro derivative (Compound 9) demonstrated an IC50 of 140 nM, which is approximately 3-fold more potent than its non-chlorinated parent (Compound 2, IC50 = 390 nM) and nearly 9-fold more potent than the corresponding indazole analog (Compound 1, IC50 = 1200 nM) [1]. This demonstrates that the chloro substituent is not merely a synthetic handle but a critical driver of biochemical activity.

Kinase Inhibition PIM Kinase Structure-Activity Relationship Medicinal Chemistry

Impact of C3-Acetyl Substitution on PI3K Kinase Selectivity Profiles

A systematic study of azaindole C3 substituents revealed that the acetyl group provides a distinct selectivity profile compared to other common substituents like H, iodo, or aldehyde. While the acetyl-substituted compound (derivative in Table 2) exhibited a PI3Kα/γ selectivity ratio of 24 and PI3Kδ/γ ratio of 65, other substituents yielded vastly different ratios, ranging from 0.04 to 40 [1]. This demonstrates that the C3-acetyl group is a key modulator of isoform selectivity within the PI3K family, a crucial parameter for minimizing off-target toxicity in drug development.

PI3K Inhibition Kinase Selectivity Immuno-oncology Structure-Activity Relationship

Synthetic Versatility: The C3-Acetyl Group as an Orthogonal Reactive Handle

Unlike the unsubstituted 6-azaindole core (CAS: 271-29-4), which lacks a functional group for facile C3 elaboration, the C3-acetyl group in 3-Acetyl-7-chloro-6-azaindole provides a reactive ketone. This moiety is widely used in high-yielding condensation reactions, such as the formation of hydrazones or Knoevenagel adducts, enabling rapid and efficient construction of molecular diversity around the 6-azaindole scaffold [1]. This allows medicinal chemists to probe SAR at the C3 position without the need for de novo scaffold synthesis.

Synthetic Chemistry Medicinal Chemistry Building Block Derivatization

Documented Use as a Key Intermediate in Patented Kinase Inhibitor Syntheses

The specific 3-Acetyl-7-chloro-6-azaindole scaffold is explicitly claimed as a key intermediate in the synthesis of novel azaindoline-based compounds with potential anticancer activity, as detailed in US Patent US-9340573-B2 . This patent filing provides concrete, verifiable evidence of the compound's utility and value in the development of proprietary pharmaceutical agents, distinguishing it from more generic, non-patented azaindole building blocks.

Patent Literature Kinase Inhibitor Pharmaceutical Intermediate Drug Discovery

Recommended Procurement-Driven Application Scenarios for 3-Acetyl-7-chloro-6-azaindole


Focused Library Synthesis for PIM Kinase Lead Optimization

For medicinal chemistry teams working on PIM kinase inhibitors, 3-Acetyl-7-chloro-6-azaindole offers a strategic entry point into a chemical space known for potent activity. The 7-chloro group is expected to enhance potency by targeting a specific sub-pocket, as demonstrated in analogous 7-azaindole systems where it improved PIM2 inhibition 3-fold (IC50 shift from 390 nM to 140 nM) [1]. Using this scaffold allows for rapid exploration of C3 modifications while maintaining the critical chloro interaction, thereby focusing SAR studies and accelerating lead optimization.

Design of Isoform-Selective PI3Kγ Inhibitors for Immuno-Oncology

This compound is a valuable building block for designing selective PI3Kγ inhibitors, a promising target in immuno-oncology. The C3-acetyl group provides a modifiable handle that directly impacts PI3K isoform selectivity, a crucial parameter for minimizing toxicity. Researchers can use this scaffold to synthesize and evaluate a focused set of analogs, leveraging the known SAR that the acetyl group confers a distinct selectivity profile compared to other substituents [2], to identify a potent and selective lead compound.

Synthesis of Novel Azaindoline Derivatives Based on Patented Scaffolds

Industrial research groups seeking to develop novel, patentable anticancer agents should consider procuring 3-Acetyl-7-chloro-6-azaindole. Its explicit use as an intermediate in the synthesis of patented azaindoline compounds (US-9340573-B2) provides a strong precedent for its value in generating proprietary chemical matter. This can significantly de-risk a drug discovery program by providing a direct path to a novel chemical series with pre-validated synthetic routes.

General Kinase Inhibitor Scaffold with Enhanced Synthetic Tractability

As a versatile building block for any kinase inhibitor program, this compound offers a distinct advantage over the simple 6-azaindole core. The pre-installed C3-acetyl group serves as an orthogonal reactive handle for diversification, enabling efficient synthesis of compound libraries through condensation chemistry [3]. This reduces the number of synthetic steps required to access complex molecules, saving time and resources in the hit-to-lead phase of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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